4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol
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Overview
Description
4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol is an organic compound that features a naphthalene ring substituted with a methoxy group and a butyn-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1-iodo-2-methoxynaphthalene with but-3-yn-1-ol in the presence of palladium chloride (PdCl2(PPh3)2) and copper iodide (CuI) as catalysts. The reaction is conducted under a nitrogen atmosphere in triethylamine (TEA) at 80°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis. The reaction conditions can be optimized for industrial applications by scaling up the reagents and ensuring proper handling of the catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methoxy group and the naphthalene ring can participate in π-π interactions. These interactions can influence various molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol: Similar structure with a prop-2-yn-1-ol chain instead of but-3-yn-1-ol.
4-(Naphthalen-1-yl)but-3-yn-1-ol: Lacks the methoxy group on the naphthalene ring.
3-Butyn-1-ol: A simpler structure without the naphthalene ring.
Uniqueness
4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol is unique due to the presence of both the methoxy-substituted naphthalene ring and the but-3-yn-1-ol chain
Properties
CAS No. |
917894-57-6 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(2-methoxynaphthalen-1-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-9-12-6-2-3-7-13(12)14(15)8-4-5-11-16/h2-3,6-7,9-10,16H,5,11H2,1H3 |
InChI Key |
PZCMJHGXQDCOSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CCCO |
Origin of Product |
United States |
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